molecular formula C7H11NO2 B1146893 Icofungipen CAS No. 156292-16-9

Icofungipen

Cat. No. B1146893
M. Wt: 141.16774
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icofungipen, also known as PLD-118 or BAY-10-8888, is a synthetic derivative of the naturally occurring beta-amino acid cispentacin . It is an orally active antifungal agent that is toxic against Candida species . It has been taken through phase II clinical trials .


Synthesis Analysis

Icofungipen is a synthetic derivative of the naturally occurring beta-amino acid cispentacin . It actively accumulates in yeast, competitively inhibiting isoleucyl-tRNA synthetase and consequently disrupting protein biosynthesis .


Molecular Structure Analysis

The chemical formula of Icofungipen is C7H11NO2 . Its exact mass is 141.08 and its molecular weight is 141.170 .


Chemical Reactions Analysis

Icofungipen interferes with fungal amino acid transport, synthesis, and cellular regulation of amino acid metabolism .

Scientific Research Applications

  • Efficacy in Treatment of Fungal Infections : Icofungipen, a synthetic derivative of the β-amino acid cispentacin, inhibits Candida isoleucyl-tRNA synthetase, impeding protein synthesis and fungal cell growth. It has shown significant efficacy in treating experimental disseminated candidiasis in neutropenic rabbits. Icofungipen cleared Candida albicans from various tissues, including the central nervous system, without significant elevation of toxicity markers in rabbits (Petraitiene et al., 2005).

  • In Vitro and In Vivo Activity Against Candida albicans : Icofungipen exhibits modest in vitro activity against Candida albicans, but its in vivo efficacy is more pronounced, especially in mice and rats. It's effective against azole-resistant strains of C. albicans and shows nearly complete oral bioavailability, indicating potential for oral treatment of yeast infections (Hasenoehrl et al., 2006).

  • Identification of Impurities in Icofungipen : LC-NMR and LC-MS methods have been successfully used to identify impurities in Icofungipen, with one such impurity structurally related to it. This aids in understanding the drug's composition and purity (Novak et al., 2009).

  • Synthesis of Cyclohexane Analogs : Cyclohexane analogs of Icofungipen have been synthesized, offering potential variations of the drug with potentially different biological activities or properties (Kiss et al., 2015).

  • Stereo- and Regiocontrolled Synthesis : Endo-isomers of Icofungipen have been prepared in enantiomerically pure form, expanding the possibilities for different forms of the compound with specific stereochemical properties (Hameršak et al., 2007).

  • Significance in Bioorganic Chemistry : Icofungipen, along with other β-aminocarboxylic acids, has garnered interest in synthetic and medicinal chemistry due to its antifungal and antibacterial activities. It's seen as a significant precursor for pharmacologically interesting compounds (Kiss & Fülöp, 2014).

Safety And Hazards

Icofungipen has been found to be safe in persistently neutropenic rabbits. There was no significant elevation of the levels of hepatic transaminases, alkaline phosphatase, bilirubin, urea nitrogen, or creatinine in icofungipen-treated rabbits .

properties

IUPAC Name

(1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOUGZGFAYMUIO-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@H]([C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173515
Record name Icofungipen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icofungipen

CAS RN

198022-65-0
Record name Icofungipen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198022650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icofungipen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOFUNGIPEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I20202Q8M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
271
Citations
C Yeates - Current Opinion in Investigational Drugs, 2005 - researchgate.net
Icofungipen is a synthetic derivative of the antifungal antibiotic cispentacin, which was being developed as an injectable formulation by Fujisawa Pharmaceutical Co Ltd for the potential …
Number of citations: 10 www.researchgate.net
A Hasenoehrl, T Galic, G Ergovic… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… The MIC of icofungipen was reproducibly measured in a … albicans infection in mice and rats in which icofungipen showed dose-… The efficacy of icofungipen in mice and rats was not …
Number of citations: 53 journals.asm.org
R Petraitiene, V Petraitis, AM Kelaher… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… icofungipen in escalating dosages for the treatment of experimental subacute disseminated candidiasis in persistently neutropenic rabbits. Icofungipen … treated with icofungipen at 4 (ICO…
Number of citations: 45 journals.asm.org
P Novak, P Tepeš, M Ilijaš, I Fistrić, I Bratoš… - … of pharmaceutical and …, 2009 - Elsevier
Successful use of LC–NMR and LC–MS for rapid identification of an impurity in a novel antifungal drug icofungipen has been demonstrated. Complementary information obtained from …
Number of citations: 39 www.sciencedirect.com
L Kiss, E Forró, G Orsy, R Ábrahámi, F Fülöp - Molecules, 2015 - mdpi.com
… Icofungipen is a cyclic β-amino acid, which differs in … synthetic route to icofungipen involves the asymmetric … of the protecting groups affords icofungipen (absolute configurations 1R,2S) …
Number of citations: 7 www.mdpi.com
N Griebenow - Amino Acids, Peptides and Proteins in Organic …, 2011 - Wiley Online Library
… In a phase II study of icofungipen 150 mg versus fluconazole 100 mg for the … , icofungipen demonstrated a good clinical response, but low mycologic eradication rates. Icofungipen was …
Number of citations: 4 onlinelibrary.wiley.com
J Bacher, TJ Walsh, A Sarafandi, D Mickiene, AH Groll… - Citeseer
… , and safety of icofungipen in escalating dosages for the treatment of … Study groups consisted of rabbits treated with icofungipen at 4 (… Levels of icofungipen in plasma were derivatized by …
Number of citations: 2 citeseerx.ist.psu.edu
Z Hameršak, M Roje, A Avdagić, V Šunjić - Tetrahedron: Asymmetry, 2007 - Elsevier
Four endo-isomers of (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid (+)-1 (Icofungipen) have been prepared in enantiomerically pure form. Three endo-isomers were …
Number of citations: 54 www.sciencedirect.com
MW McCarthy, TJ Walsh - International Journal of Molecular Sciences, 2018 - mdpi.com
… Icofungipen has been in phase II clinical trials for the treatment of candida … icofungipen and cispentacin (The structural and physiologic differences between cispentacin and icofungipen …
Number of citations: 24 www.mdpi.com
AS Geschke, W Schoenfeld, N Marsic, M Skerlev… - Citeseer
… In this report, we describe (i) the basic in vitro activity of icofungipen against C. albicans and (ii) its in vivo efficacy in various models of fungal infection after oral dosing. …
Number of citations: 2 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.